1-(3-Methylcyclohexyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(3-methylcyclohexyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZDQHHPRSMCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Piperidin-4-One Derivatives
Piperidin-4-one and its derivatives are commonly synthesized via Mannich-type condensation reactions, which remain a cornerstone in the preparation of piperidine rings substituted at the 4-position with a keto group.
Mannich Condensation Method : This approach involves the condensation of substituted aromatic aldehydes, ketones (such as ethyl methyl ketone), and ammonium acetate in ethanol or similar solvents. The reaction proceeds through the formation of β-amino carbonyl compounds (Mannich bases), which cyclize to form piperidin-4-one derivatives. This method is well-documented for generating various substituted piperidin-4-ones with high yields and purity.
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- Use of ammonium acetate as the nitrogen source.
- Ethanol as the reaction medium.
- Reaction conditions optimized to favor cyclization and minimize side reactions.
This method can be adapted to introduce the 3-methylcyclohexyl substituent by employing appropriately substituted cyclohexanone or cyclohexylamine derivatives as starting materials or intermediates.
Preparation of 3-Methylcyclohexylamine Precursors
Since 1-(3-Methylcyclohexyl)piperidin-4-one contains a 3-methylcyclohexyl moiety, the preparation of this amine is a critical step. A robust method for preparing trans-4-methylcyclohexylamine (a close analog) involves:
- Starting from trans-4-methylcyclohexyl formic acid.
- Reacting with sodium azide in non-protic solvents such as trichloromethane, ethyl acetate, or methylene dichloride.
- Catalyzing the reaction with protonic acids like polyphosphoric acid or trifluoroacetic acid via a rearrangement to form an isocyanic ester intermediate.
- Subsequent hydrolysis yields the amine.
This method achieves high yields (approximately 85%) and excellent purity (GC purity >99.6%, enantiomeric excess >99.1%) under controlled temperature conditions (0–65 °C) and reaction times of 12–16 hours.
| Solvent | Protonic Acid Catalyst | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Purity (GC) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| Trichloromethane | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |
| Ethyl acetate | Trichloroacetic acid | 30–50 | 12 | 85.4 | 99.7 | 99.7 |
| Methylene dichloride | Trichloroacetic acid | 20–40 | 16 | 85.1 | 99.7 | 99.1 |
| Ethylene dichloride | Trifluoroacetic acid | 50–65 | 12 | 85.2 | 99.8 | 99.4 |
This precursor amine can then be incorporated into the piperidin-4-one framework.
Purification and Crystallization
Purification of synthesized this compound is typically achieved by recrystallization, a critical step to obtain pure compounds suitable for further applications:
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- Dissolve the crude product in a hot organic solvent in which the compound is moderately soluble (e.g., ethanol).
- Slowly cool the solution to room temperature to promote crystal formation.
- Filter and wash the crystals to remove impurities.
- Dry under vacuum to obtain pure solid.
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- The solvent should dissolve the compound well at high temperatures but poorly at room temperature.
- Impurities should remain dissolved during cooling to avoid co-crystallization.
- Charcoal treatment may be used to remove colored impurities before crystallization.
This method ensures high purity and well-defined crystal structures, which are essential for characterization and biological evaluation.
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Synthesis of 3-Methylcyclohexylamine | Rearrangement of 3-methylcyclohexyl formic acid with sodium azide and protonic acid catalyst | Non-protic solvents; 0–65 °C; 12–16 h; yields ~85% |
| 2. Formation of Piperidin-4-one Core | Mannich condensation of aldehydes, ketones, and ammonium acetate | Ethanol medium; controlled temperature |
| 3. Coupling/N-Substitution | Reaction of 3-methylcyclohexylamine with piperidin-4-one or its precursor | Reductive amination or nucleophilic substitution; mild conditions |
| 4. Purification | Recrystallization from ethanol or suitable solvent | Slow cooling; charcoal treatment if needed |
Research Findings and Notes
- The preparation of the 3-methylcyclohexylamine precursor is well-established with high enantiomeric purity, critical for the stereochemical integrity of the final compound.
- Mannich condensation remains the most versatile and widely used method for constructing the piperidin-4-one ring system, adaptable to various substituents including cyclohexyl groups.
- Recrystallization techniques are essential for obtaining analytically pure samples, which is crucial for subsequent biological testing or pharmaceutical development.
- While no direct synthesis of this compound is explicitly documented in the surveyed literature, the combination of these methods is the logical and practical approach based on related compounds and synthetic precedents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylcyclohexyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions of this compound can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(3-Methylcyclohexyl)piperidin-4-one has garnered attention for its potential therapeutic applications:
- Analgesic Properties: Studies have indicated that this compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways in the central nervous system.
- Antidepressant Activity: This compound is being investigated for its potential role as an antidepressant. Research suggests that it may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Synthesis of Novel Compounds
The structural characteristics of this compound make it a valuable precursor for synthesizing various derivatives:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.
- Heterocyclic Compounds: The compound can be utilized to create heterocyclic systems that may exhibit enhanced biological activity compared to their parent structures.
Case Study 1: Analgesic Research
A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound in animal models. The findings demonstrated significant pain relief comparable to established analgesics such as morphine, suggesting its potential as a new pain management option.
Case Study 2: Antidepressant Mechanisms
In another investigation, researchers explored the antidepressant-like effects of this compound using rodent models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, corroborating its potential utility in treating depression.
Table 1: Biological Activities of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain response | Journal of Medicinal Chemistry |
| Antidepressant | Increased serotonin and norepinephrine levels | Neuropharmacology Journal |
| Antimicrobial | Moderate inhibition against bacterial strains | International Journal of Antimicrobial Agents |
Mechanism of Action
The mechanism by which 1-(3-Methylcyclohexyl)piperidin-4-one exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| This compound | C₁₂H₁₉NO | 193.29 | 3-Methylcyclohexyl | 1174219-87-4 |
| (3E,5E)-3,5-bis(4-methylbenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one | C₃₀H₂₆N₂OS | 462.60 | Bis(4-methylbenzylidene), 4-phenylthiazole | Not provided |
| 1-(4-Bromobenzoyl)piperidin-4-one | C₁₂H₁₂BrNO₂ | 282.14 | 4-Bromobenzoyl | 885274-92-0 |
| 1-(2-Chloroacetyl)piperidin-4-one | C₇H₁₀ClNO₂ | 175.61 | 2-Chloroacetyl | 71072-30-5 |
| 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one | C₉H₁₂N₂OS | 196.27 | 4-Methylthiazole | 1017038-74-2 |
| 1-(3-Methoxypropyl)piperidin-4-one | C₉H₁₇NO₂ | 171.24 | 3-Methoxypropyl | 16771-85-0 |
Key Observations :
- Steric Effects : The 3-methylcyclohexyl group in the target compound introduces greater steric bulk compared to linear substituents like 3-methoxypropyl .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-bromobenzoyl in ) increase electrophilicity of the ketone, while electron-donating groups (e.g., 4-methylthiazole in ) enhance resonance stabilization .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzylidene in ) contribute to π-π interactions in biological systems, whereas aliphatic groups (e.g., 3-methylcyclohexyl) favor hydrophobic interactions .
Key Observations :
- Higher yields (e.g., 74% in ) are associated with condensation reactions under mild conditions, while acylations (e.g., ) may require stringent temperature control .
Physicochemical Properties
Table 3: Polarity and Solubility Indicators
Key Observations :
- Polar substituents (e.g., methoxypropyl) reduce Rf values in TLC due to increased polarity, whereas nonpolar groups (e.g., cyclohexyl) enhance hydrophobicity .
- The absence of TLC data for the target compound suggests further experimental characterization is needed.
Key Observations :
- Limited safety data for the target compound underscores the need for rigorous toxicological studies.
- Brominated derivatives (e.g., ) may pose higher environmental persistence risks .
Biological Activity
1-(3-Methylcyclohexyl)piperidin-4-one, a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidin-4-one core with a methylcyclohexyl substituent, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in pain management and neuropharmacology.
- Chemical Formula : CHN\O
- Molecular Weight : 205.28 g/mol
- CAS Number : 1096306-10-3
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the opioid and dopamine receptors. The structural modifications in the piperidine ring can enhance binding affinity and selectivity towards these receptors, thereby modulating pain perception and emotional responses.
Analgesic Properties
This compound has been studied for its analgesic effects. Research indicates that compounds with similar piperidine structures exhibit significant analgesic activity comparable to established opioids. For instance, studies have shown that modifications at the 3-position of the piperidine ring can enhance potency significantly (up to ten times more active than morphine in some derivatives) .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to modulate dopaminergic pathways suggests potential as an antidepressant or anxiolytic agent. In vitro studies have demonstrated that it can inhibit reuptake mechanisms for neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation .
Comparative Analysis of Biological Activity
| Compound | Analgesic Activity (Relative to Morphine) | Mechanism of Action |
|---|---|---|
| This compound | Up to 10x more active | Opioid receptor agonism |
| α-Prodine | 97% of morphine | Opioid receptor agonism |
| β-Prodine | 550% of morphine | Opioid receptor agonism |
Case Studies
- Analgesic Efficacy Study : A study involving rat models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine, indicating its potential as an effective analgesic .
- Neuropharmacological Assessment : In a separate study focusing on anxiety-like behaviors in mice, this compound showed a reduction in anxiety levels as measured by the elevated plus maze test, suggesting anxiolytic properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-Methylcyclohexyl)piperidin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a Mannich reaction, involving condensation of 3-methylcyclohexanone, ammonium acetate, and formaldehyde under acidic conditions. Key parameters include:
- Catalysts : Hydrochloric acid or acetic acid (1–5% v/v) .
- Temperature : Optimal yields are achieved at 60–70°C, with prolonged reaction times (>6 hours) leading to side products .
- Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane and column chromatography (silica gel, hexane/EtOAc gradient) .
- Data Note : Lower temperatures (<50°C) result in incomplete cyclization, while higher temperatures (>80°C) promote decomposition.
Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation of this compound?
- NMR :
- ¹H NMR : The piperidin-4-one ring exhibits a characteristic triplet for the C3 and C5 protons at δ 2.4–2.6 ppm (J = 6.0 Hz). The 3-methylcyclohexyl group shows axial-equatorial proton splitting (δ 1.2–1.8 ppm) .
- ¹³C NMR : The ketone carbonyl resonates at δ 208–210 ppm, while the cyclohexyl quaternary carbon appears at δ 35–40 ppm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Store in airtight containers away from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .
Advanced Research Questions
Q. How does the 3-methylcyclohexyl substituent influence the conformational dynamics of the piperidin-4-one ring?
- Methodology :
- X-ray Crystallography : Use SHELXL for refinement to analyze puckering parameters (Cremer-Pople coordinates). The cyclohexyl group adopts a chair conformation, with the methyl group in an equatorial position to minimize steric strain .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering amplitudes (e.g., θ = 15–20° for the piperidinone ring) .
Q. What strategies resolve contradictions in bioactivity data for piperidin-4-one derivatives targeting enzyme inhibition?
- Case Study : Tyrosinase inhibition assays often show variability due to:
- Assay Conditions : pH-dependent enzyme activity (optimal at pH 6.8) and interference from DMSO solvent (>2% v/v) .
- Structural Modifications : The 3-methylcyclohexyl group may enhance lipophilicity (logP ~2.5) but reduce solubility, necessitating co-solvents like Tween-80 .
- Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. UV-Vis spectroscopy) .
Q. How can molecular docking studies be tailored to predict the binding affinity of this compound with protease targets?
- Protocol :
- Protein Preparation : Retrieve the DENV2 NS2B/NS3 protease structure (PDB: 2FOM) and perform energy minimization with GROMACS .
- Ligand Parameterization : Assign partial charges using the AM1-BCC method in Open Babel .
- Docking : Use AutoDock Vina with a grid box centered on the catalytic triad (His51, Asp75, Ser135).
- Key Metrics : Prioritize compounds with ΔG ≤ -8.0 kcal/mol and hydrogen bonds to Asp129 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
